3,3'-Dichloro-2,2'-bis(methoxymethoxy)-(+-)-1,1'-binaphthalene
CAS No.: 142010-86-4
Cat. No.: VC11662956
Molecular Formula: C24H20Cl2O4
Molecular Weight: 443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142010-86-4 |
|---|---|
| Molecular Formula | C24H20Cl2O4 |
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 3-chloro-1-[3-chloro-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene |
| Standard InChI | InChI=1S/C24H20Cl2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 |
| Standard InChI Key | IYLDXLOFDXOWGW-UHFFFAOYSA-N |
| SMILES | COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC |
| Canonical SMILES | COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a binaphthyl backbone with two naphthalene units connected at the 1,1'-positions. Key functional groups include:
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3,3'-Dichloro substituents: These electron-withdrawing groups enhance electrophilic substitution reactivity at adjacent positions .
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2,2'-Bis(methoxymethoxy) groups: The methoxymethoxy (MOM) protecting groups stabilize the hydroxyl moieties while allowing selective deprotection for further modifications .
The spatial arrangement of substituents creates a chiral axis, yielding enantiomers with distinct optical properties. X-ray crystallography of analogous binaphthyl compounds reveals torsional angles between naphthalene units (e.g., 71.73°), which influence steric interactions and catalytic performance .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 142010-86-4 |
| Molecular Formula | |
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | 3-chloro-1-[3-chloro-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene |
| SMILES | COCOC1=C(C2=CC=CC=C2C=C1Cl)C3=C(C(=CC4=CC=CC=C43)Cl)OCOC |
| PubChem CID | 146034963 |
Synthesis and Functionalization
Palladium-Catalyzed Cross-Coupling
A landmark synthesis route involves Pd-catalyzed cross-coupling of aryllithium reagents with 3,3'-dichloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene. This method, developed by Castello et al., operates under mild conditions (room temperature, short reaction times) and achieves high yields (up to 86%) .
Mechanistic Insights:
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Oxidative Addition: Pd(0) inserts into the C–Cl bond of the dichloro-binaphthyl substrate.
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Transmetalation: Aryllithium reagents transfer the aryl group to Pd(II).
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Reductive Elimination: Pd(0) releases the biaryl product, regenerating the catalyst.
This protocol avoids competing lithium-halogen exchange, a common side reaction in traditional cross-couplings, ensuring selectivity for 3,3'-diaryl products .
Table 2: Representative Cross-Coupling Reactions
| Aryllithium Reagent | Product Yield | Application |
|---|---|---|
| Phenyllithium | 86% | Synthesis of 3,3'-diphenyl BINOL |
| 3-Trifluoromethylphenyllithium | 89% | Fluorinated catalysts for asymmetric reactions |
| Mesityllithium | 72% | Bulky ligands for steric control |
Halogenation and Sonogashira Coupling
Recent advances employ sequential halogenation and Sonogashira reactions to introduce phenylethynyl (PE) groups. For example:
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Selective Bromination: Bromine is introduced at the 5- or 6-position of the binaphthyl skeleton .
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Iodination: Subsequent iodination at the 4-position enables cross-coupling with terminal alkynes .
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Lithiation/Protonation: Bromine at the 6-position is replaced via lithiation, enabling further functionalization .
Applications in Asymmetric Catalysis
Chiral Ligand Synthesis
The 3,3'-dichloro groups serve as handles for introducing diverse aryl substituents, tailoring ligands for specific catalytic applications:
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3,3'-Dimesityl BINOLs: Bulky mesityl groups enhance enantioselectivity in asymmetric aldol reactions .
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3,3'-Bis(2,4,6-triisopropylphenyl) Derivatives: These ligands coordinate metals via methoxy groups, improving stability in oxidative conditions .
Enantioselective Transformations
Derivatives of this compound catalyze:
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Cyclopropanations: High enantiomeric excess (ee > 95%) via chiral Cu complexes .
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Hydrogenations: Rhodium catalysts with binaphthyl ligands achieve ee values >99% in ketone reductions .
Optical and Material Science Applications
Circularly Polarized Luminescence (CPL)
Binaphthyl derivatives with extended π-systems exhibit tunable CPL properties. For instance, introducing phenylethynyl groups at the 4- and 6-positions shifts emission wavelengths () to 450–500 nm, with fluorescence quantum yields () up to 0.65 . The 7-PE derivative demonstrates a high luminescence dissymmetry factor (), reversing the polarization sense compared to parent compounds .
Chiral Sensing
The compound’s derivatives serve as sensors for enantiomeric excess determination via fluorescence quenching. For example, 3,3'-di(2-naphthyl) analogs detect amino alcohols with a detection limit of 0.1 μM .
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